3-(Cyclopent-1-en-1-yl)propan-1-ol
Description
Significance of Alicyclic Unsaturated Alcohols in Modern Organic Synthesis
Alicyclic unsaturated alcohols are prized building blocks in modern organic synthesis. bldpharm.commolecularcloud.org Their utility stems from the dual reactivity offered by the hydroxyl group and the double bond. The hydroxyl group can undergo a variety of transformations, including oxidation to aldehydes or ketones, esterification, and etherification. molecularcloud.orgbyjus.com Simultaneously, the double bond can participate in addition reactions, such as hydrogenation, halogenation, and epoxidation, as well as more complex carbon-carbon bond-forming reactions like the Heck reaction or olefin metathesis. acs.orgorganic-chemistry.org This versatility allows for the construction of intricate molecular architectures from relatively simple starting materials.
The presence of both functionalities in a cyclic framework also introduces stereochemical considerations, making these compounds valuable precursors for the synthesis of stereochemically defined products. youtube.com The rigid nature of the cyclic scaffold can influence the stereochemical outcome of reactions at or near the functional groups.
Structural Features and Chemical Topology of the 3-(Cyclopent-1-en-1-yl)propan-1-ol Scaffold
The chemical structure of this compound, as its name implies, consists of a five-membered cyclopentene (B43876) ring attached to a three-carbon propanol (B110389) chain. The double bond is located within the cyclopentene ring, specifically at the C1 position relative to the point of attachment of the propanol side chain. The hydroxyl group is at the terminus of the three-carbon chain.
The key structural features are:
A Cyclopentene Ring: This five-membered ring is non-planar and introduces conformational constraints. datapdf.com The endocyclic double bond creates a region of high electron density, making it susceptible to electrophilic attack.
A Primary Alcohol: The -CH2OH group is a primary alcohol, which is readily oxidized and can participate in a wide range of functional group transformations. molecularcloud.orgbyjus.com
An Allylic System: The arrangement of the double bond and the propanol side chain creates an allylic system. While the alcohol itself is not directly attached to the double bond (a homoallylic alcohol), the proximity of the double bond can influence the reactivity of the alcohol and the adjacent methylene (B1212753) groups.
The molecular formula of this compound is C8H14O. bldpharm.com Its structure presents several sites for potential chemical modification, making it a versatile scaffold for the synthesis of more complex molecules.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C8H14O |
| CAS Number | 2910-59-0 |
| Molecular Weight | 126.20 g/mol |
| SMILES Code | OCCCC1=CCCC1 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-(cyclopenten-1-yl)propan-1-ol |
InChI |
InChI=1S/C8H14O/c9-7-3-6-8-4-1-2-5-8/h4,9H,1-3,5-7H2 |
InChI Key |
WODJVJFXRHKHMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)CCCO |
Origin of Product |
United States |
Synthetic Methodologies for 3 Cyclopent 1 En 1 Yl Propan 1 Ol and Analogous Structures
Reductive Strategies for Alcohol Synthesis
A principal approach for synthesizing 3-(cyclopent-1-en-1-yl)propan-1-ol involves the reduction of a corresponding carbonyl compound. This strategy is widely employed in organic synthesis for the preparation of primary and secondary alcohols.
Reduction of Corresponding Carbonyl Precursors (e.g., 1-(Cyclopent-1-en-1-yl)propan-1-one)
The direct reduction of α,β-unsaturated ketones, such as 1-(cyclopent-1-en-1-yl)propan-1-one (B11937503), presents a common pathway to allylic alcohols. rsc.org Various reducing agents can be employed for this transformation, with the choice of reagent influencing the selectivity and outcome of the reaction.
Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used to reduce ketones to alcohols. While both are effective, LiAlH₄ is a significantly stronger reducing agent. libretexts.orgyoutube.com The reduction of α,β-unsaturated ketones can potentially yield two products: the allylic alcohol through 1,2-reduction or the saturated ketone via 1,4-reduction (conjugate addition). rsc.org
For instance, the reduction of 1-(cyclopent-1-en-1-yl)propan-1-one with a mild reducing agent would be expected to primarily yield this compound.
Reductions of Carboxylic Acid and Ester Derivatives
Primary alcohols, including this compound, can also be synthesized by the reduction of corresponding carboxylic acids or their ester derivatives. quimicaorganica.orgresearchgate.net This transformation requires potent reducing agents due to the lower reactivity of carboxylic acids and esters compared to aldehydes and ketones. libretexts.orglibretexts.org
Lithium aluminum hydride (LiAlH₄) is the reagent of choice for these reductions, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective. libretexts.orgquimicaorganica.orglibretexts.org The reaction proceeds through the formation of an intermediate aldehyde, which is immediately further reduced to the primary alcohol and cannot be isolated. libretexts.orglibretexts.org Borane (B79455) (BH₃) in tetrahydrofuran (B95107) (THF) is another effective reagent for reducing carboxylic acids and offers the advantage of selectively reducing the carboxylic acid group in the presence of other reducible functional groups like ketones. jove.com
| Starting Material | Reagent | Product | Notes |
| Carboxylic Acid | LiAlH₄ | Primary Alcohol | Strong reducing agent required. quimicaorganica.orglibretexts.org |
| Ester | LiAlH₄ | Primary Alcohol | Strong reducing agent required. quimicaorganica.orglibretexts.org |
| Carboxylic Acid | BH₃•THF | Primary Alcohol | Can be selective for the carboxylic acid. jove.com |
Chemo- and Stereoselective Reductions
In the reduction of α,β-unsaturated ketones, achieving chemoselectivity—preferential reduction of the carbonyl group over the carbon-carbon double bond (1,2-reduction)—is a key consideration. The Luche reduction, which employs sodium borohydride in the presence of a cerium(III) chloride (CeCl₃) in methanol (B129727), is a well-established method for the chemoselective 1,2-reduction of enones to allylic alcohols. acgpubs.orgacgpubs.org This method often provides the desired allylic alcohol in high yield. acgpubs.org
The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome of the reduction, particularly when a new chiral center is formed. While the reduction of 1-(cyclopent-1-en-1-yl)propan-1-one to this compound does not create a new stereocenter, in analogous structures where it does, stereoselective reductions become crucial. Biocatalytic methods, for example, can offer high enantioselectivity in the synthesis of chiral alcohols. nih.gov
| Method | Reagents | Selectivity |
| Luche Reduction | NaBH₄, CeCl₃, MeOH | Chemoselective 1,2-reduction of enones to allylic alcohols. acgpubs.orgacgpubs.org |
| Noyori Asymmetric Hydrogenation | Ru-TsDPEN complex | Can switch from C=O to C=C reduction in some α,β-unsaturated ketones. acs.org |
| Biocatalysis | Enzymes | Can provide high stereoselectivity for chiral alcohols. nih.gov |
Olefin Functionalization Approaches
An alternative synthetic strategy involves the functionalization of an olefin (alkene) to introduce the hydroxyl group. This approach is particularly useful when the corresponding olefinic hydrocarbon is a readily available starting material.
Hydration Reactions of Unsaturated Hydrocarbon Precursors
The direct addition of water to a carbon-carbon double bond, known as hydration, is a fundamental method for producing alcohols. researchgate.net This reaction is typically catalyzed by acids, such as sulfuric acid or phosphoric acid. acs.org In the context of synthesizing a primary alcohol like this compound from a terminal alkene, the regioselectivity of the hydration is critical.
Acid-catalyzed hydration of alkenes generally follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond. acs.org To obtain the anti-Markovnikov product, which is a primary alcohol from a terminal alkene, alternative methods are necessary. acs.orgacs.org Recent advancements have explored photocatalytic methods to achieve anti-Markovnikov hydration, offering a greener alternative to traditional approaches. acs.org
Hydroboration-Oxidation Sequences
The hydroboration-oxidation reaction is a powerful and widely used two-step process for the anti-Markovnikov hydration of alkenes, yielding primary alcohols from terminal alkenes. wikipedia.orgbyjus.com This method provides excellent regioselectivity and stereospecificity. wikipedia.org
The first step involves the addition of a borane reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃•THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), across the double bond of the alkene precursor. wikipedia.orgmasterorganicchemistry.com This hydroboration step proceeds with syn-addition of the boron and hydrogen atoms. wikipedia.org The subsequent oxidation of the resulting organoborane, typically with hydrogen peroxide (H₂O₂) and a base, replaces the boron atom with a hydroxyl group, yielding the alcohol with retention of stereochemistry. wikipedia.orgmasterorganicchemistry.com For dienes, selective monohydroboration can be achieved under controlled conditions. researchgate.net
| Step | Reagents | Key Features |
| Hydroboration | BH₃•THF or other boranes | Anti-Markovnikov addition of boron to the double bond; Syn-addition. wikipedia.orgbyjus.com |
| Oxidation | H₂O₂, NaOH | Replacement of the boron with a hydroxyl group with retention of stereochemistry. wikipedia.orgmasterorganicchemistry.com |
Carbon-Carbon Bond Formation via Organometallic Reagents
The formation of the crucial carbon-carbon bond between the cyclopentene (B43876) ring and the propanol (B110389) side chain is frequently achieved using potent organometallic nucleophiles. These reagents, featuring a carbon-metal bond, are highly effective at attacking electrophilic carbon centers, such as those in carbonyl compounds.
Grignard Reagent Addition to Cyclopentene-Containing Aldehydes or Ketones
A primary and well-established method for forming the alcohol moiety and the carbon skeleton simultaneously is the Grignard reaction. organic-chemistry.orgmasterorganicchemistry.com Grignard reagents, with the general formula RMgX, are powerful nucleophiles that readily add to the electrophilic carbon of a carbonyl group in an aldehyde or ketone. masterorganicchemistry.commasterorganicchemistry.com The reaction initially forms an alkoxide intermediate, which is then protonated in a subsequent workup step to yield the final alcohol. masterorganicchemistry.comlibretexts.org
The class of alcohol produced—primary, secondary, or tertiary—is determined by the nature of the carbonyl compound used. libretexts.org
Reaction with formaldehyde (B43269) results in a primary alcohol. organic-chemistry.org
Reaction with other aldehydes yields a secondary alcohol. libretexts.org
Reaction with a ketone produces a tertiary alcohol. libretexts.org
For the synthesis of this compound, a plausible route involves the reaction of a cyclopentene-containing Grignard reagent with an appropriate epoxide or the reaction of an ethyl Grignard reagent with a cyclopentene-containing aldehyde. An analogous synthesis, for instance, is the preparation of cyclopentylphenylmethanol, which is achieved by reacting benzaldehyde (B42025) with a cyclopentyl Grignard reagent, followed by hydrolysis to form the secondary alcohol. vaia.com This highlights the utility of Grignard reagents in coupling cyclic structures to functionalized side chains.
It is important to note that Grignard reagents are also strong bases and will react with acidic protons, such as those in alcohols and water. Therefore, the reaction must be carried out under anhydrous conditions. masterorganicchemistry.com
Other Organometallic Coupling Reactions
Beyond Grignard reagents, other organometallic compounds are instrumental in forming carbon-carbon bonds for the synthesis of cyclopentene derivatives.
Organocuprates (Gilman Reagents): Lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are another class of valuable organometallic reagents. masterorganicchemistry.com They are typically prepared by the reaction of an organolithium reagent with a copper(I) salt. numberanalytics.com While Grignard and organolithium reagents typically perform a 1,2-addition to α,β-unsaturated carbonyls, Gilman reagents are known for their ability to undergo 1,4-conjugate addition. chemistrysteps.comlibretexts.org This regioselectivity is highly advantageous for synthesizing structures like this compound. For example, the addition of a propyl- or allyl-cuprate to cyclopentenone would introduce the three-carbon side chain at the β-position of the carbonyl group. Subsequent reduction of the ketone would then yield the desired alcohol.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. nih.govresearchgate.net This reaction is highly valued for its tolerance of a wide variety of functional groups and its ability to form C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. researchgate.net To synthesize a precursor to this compound, one could envision coupling a cyclopentenylboronic acid with a 3-halopropanol derivative or a related species. The reaction proceeds smoothly even with sterically hindered partners, making it a versatile tool for constructing complex molecular architectures. researchgate.net
Ring-Closing Metathesis (RCM) in the Synthesis of Cyclopentene Scaffolds
Ring-closing metathesis (RCM) has emerged as a powerful and widely used strategy for the synthesis of unsaturated rings, including cyclopentenes. wikipedia.org This reaction utilizes metal catalysts, most notably those based on ruthenium (e.g., Grubbs catalysts), to facilitate the intramolecular exchange of alkene fragments, leading to the formation of a cycloalkene and a volatile byproduct like ethylene (B1197577). wikipedia.orgrsc.org
The key to a successful RCM reaction is the design of a suitable diene precursor. For the synthesis of a 3-substituted cyclopentene, a 1,6-diene would be required. The substituents on the diene precursor will ultimately be incorporated into the final cyclic product. RCM is known for its excellent functional group tolerance, allowing for the presence of alcohols, ethers, esters, and amides in the substrate. wikipedia.org This makes it possible to synthesize complex and highly functionalized cyclopentene derivatives.
The synthesis of five- to seven-membered rings is most common, though much larger rings can also be formed. wikipedia.org The reaction is driven to completion by the entropically favorable release of ethylene gas. While the direct synthesis of this compound via RCM has not been specifically detailed in the provided results, the methodology is clearly applicable. For instance, a diene precursor containing the necessary carbon skeleton and a protected alcohol function could be subjected to RCM to form the cyclopentene ring, followed by deprotection to reveal the final product. The utility of RCM has been demonstrated in the synthesis of various natural products and other complex molecules containing cyclic olefin motifs. wikipedia.orgresearchgate.net
Multicomponent and Cascade Reaction Sequences
Modern organic synthesis increasingly relies on multicomponent reactions (MCRs) and cascade (or domino) sequences to build molecular complexity in a single operation. nih.govnih.gov These strategies are highly atom-economical and efficient, avoiding the need for isolation and purification of intermediates.
Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a one-pot process to form a product that contains portions of all the initial reactants. nih.gov Several MCRs have been developed for the synthesis of highly functionalized cyclopentenes. For example, a three-component reaction involving an arylidene oxazolone, an enal, and an N-heterocyclic carbene (NHC) has been reported to produce fully substituted cyclopentanone (B42830) derivatives. rsc.org Another example is the reaction of 1,2-allenic ketones with 4-chloroacetoacetate and malononitrile (B47326) or cyanoacetate, which yields diverse cyclopentene derivatives through a cascade process. rsc.org These methods provide rapid access to complex cyclopentane (B165970) and cyclopentene scaffolds that can be further elaborated to target molecules like this compound.
Cascade Reactions: Cascade reactions involve a sequence of intramolecular transformations, where the product of one reaction becomes the substrate for the next. A key advantage is the formation of multiple bonds in a single synthetic operation. For instance, the formation of functionalized cyclopentenes can be achieved through a cascade process involving a nucleophilic substitution, a Michael addition, and an intramolecular aldol-type reaction. rsc.org Such sequences can rapidly generate the core structure of the target molecule from simpler acyclic precursors.
Asymmetric Synthesis of Chiral Analogs and Enantiomeric Purity Control
The synthesis of chiral molecules in an enantiomerically pure form is of paramount importance, particularly in the pharmaceutical industry. nih.gov Several strategies have been developed for the asymmetric synthesis of chiral analogs of this compound and for controlling their enantiomeric purity.
Asymmetric Synthesis of Chiral Cyclopentenones: Chiral cyclopentenones are valuable precursors for the synthesis of a wide array of bioactive molecules. acs.org Methods for their enantioselective synthesis include enzymatic resolutions, asymmetric Pauson-Khand reactions, Nazarov cyclizations, and various organocatalyzed reactions. acs.org These chiral building blocks can then be elaborated to the desired chiral cyclopentene analogs.
Use of Chiral Auxiliaries and Substrate Control: One effective strategy for asymmetric synthesis involves the use of chiral auxiliaries. A novel approach has been described that employs a three-step sequence of an aldol (B89426) reaction, a directed cyclopropanation, and a retro-aldol reaction to produce enantiopure cyclopropane-carboxaldehydes. nih.govnih.gov This methodology utilizes a temporary stereocenter to direct the formation of the desired stereochemistry. nih.gov A similar substrate-controlled approach could be envisioned for the synthesis of chiral cyclopentene derivatives.
Enzymatic and Biocatalytic Methods: Biocatalysis offers a powerful alternative to traditional chemical methods for producing single-enantiomer compounds. nih.gov Enzymes can perform reactions with high enantioselectivity and regioselectivity under mild conditions. nih.gov For instance, the enantioselective reduction of a ketone to a chiral alcohol is a common transformation achieved using microbial cells or isolated enzymes. nih.gov This approach could be applied to a precursor ketone to yield an enantiomerically enriched version of this compound.
Kinetic Resolution: Kinetic resolution is a process used to separate a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. This can be applied to the synthesis of chiral cyclopentene derivatives, for example, through the kinetic resolution of a racemic cyclopentene-1,3-dione using a chiral catalyst. acs.org
These asymmetric strategies provide access to specific enantiomers of this compound and its analogs, allowing for the exploration of their stereochemistry-dependent properties.
Chemical Reactivity and Transformation Chemistry of 3 Cyclopent 1 En 1 Yl Propan 1 Ol
Reactions at the Hydroxyl Functional Group
The primary alcohol group is a versatile handle for numerous functional group interconversions, including oxidation, esterification, etherification, and nucleophilic substitution.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary alcohol in 3-(cyclopent-1-en-1-yl)propan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. chemguide.co.uk
To achieve partial oxidation to the corresponding aldehyde, 3-(cyclopent-1-en-1-yl)propanal, milder oxidizing agents are employed. Reagents such as Pyridinium (B92312) chlorochromate (PCC) are effective for this transformation, preventing over-oxidation to the carboxylic acid. libretexts.org Another modern alternative is the Dess-Martin periodinane (DMP), which offers advantages like higher yields and milder, non-acidic conditions. libretexts.org To ensure the aldehyde is the major product, an excess of the alcohol is often used, and the aldehyde is distilled off as it forms to prevent further oxidation. chemguide.co.uk
For the complete oxidation to 3-(cyclopent-1-en-1-yl)propanoic acid, stronger oxidizing agents are necessary. A common method involves heating the alcohol under reflux with an excess of an acidified solution of potassium dichromate(VI) (K₂Cr₂O₇) or sodium dichromate(VI). chemguide.co.ukissr.edu.khlibretexts.org The excess of the oxidizing agent and the reflux conditions ensure the reaction proceeds past the intermediate aldehyde stage to the final carboxylic acid. libretexts.org The reaction is typically marked by a color change from the orange of the dichromate(VI) ion to the green of the chromium(III) ion. chemguide.co.uk
Table 1: Oxidation Reactions of this compound
| Target Product | Reagent(s) | Key Conditions |
| 3-(Cyclopent-1-en-1-yl)propanal | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | Controlled stoichiometry; removal of aldehyde as it forms. chemguide.co.uklibretexts.org |
| 3-(Cyclopent-1-en-1-yl)propanoic acid | Potassium dichromate(VI) (K₂Cr₂O₇) / H₂SO₄ | Excess oxidizing agent; heat under reflux. libretexts.orgsavemyexams.com |
Esterification and Etherification Reactions
The hydroxyl group readily undergoes esterification with carboxylic acids or their more reactive derivatives, such as acyl chlorides and acid anhydrides, typically in the presence of an acid catalyst. This reaction produces the corresponding ester, for example, 3-(cyclopent-1-en-1-yl)propyl acetate (B1210297) when reacted with acetic anhydride.
Etherification can be achieved via methods like the Williamson ether synthesis. This process involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. This alkoxide can then be reacted with an alkyl halide (e.g., ethyl iodide) to form an ether, such as 1-(3-ethoxypropyl)cyclopent-1-ene.
Nucleophilic Substitution and Derivatization via Hydroxyl Activation
The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be activated by converting it into a better leaving group. A common strategy is to transform the alcohol into a sulfonate ester, such as a tosylate or mesylate. Reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the hydroxyl group into a tosylate. This tosylate group is an excellent leaving group and can be readily displaced by a wide range of nucleophiles (e.g., cyanides, halides, azides) to yield various substituted derivatives, all while preserving the cyclopentenyl double bond.
Reactions at the Cyclopentenyl Olefin Moiety
The carbon-carbon double bond in the cyclopentene (B43876) ring is susceptible to addition reactions, allowing for modification of the cyclic portion of the molecule.
Hydrogenation and Selective Reduction of the Double Bond
The double bond of the cyclopentenyl ring can be selectively reduced to a single bond through catalytic hydrogenation. This transformation converts this compound into 3-(cyclopentyl)propan-1-ol. The reaction is typically carried out by treating the compound with hydrogen gas (H₂) under pressure in the presence of a heterogeneous catalyst. Common catalysts for this purpose include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. The reaction conditions can be optimized to ensure the selective reduction of the alkene without affecting the primary alcohol functional group.
Table 2: Hydrogenation of this compound
| Product | Catalyst | Reagents | General Conditions |
| 3-(Cyclopentyl)propan-1-ol | Palladium on Carbon (Pd/C) or Raney Nickel | Hydrogen Gas (H₂) | Elevated pressure and temperature. nih.gov |
Electrophilic Addition Reactions (e.g., Halogenation, Hydrohalogenation)
The electron-rich double bond is reactive towards electrophiles. It can undergo addition reactions with halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl).
Hydrohalogenation , the addition of a hydrogen halide like HBr, proceeds via a two-step mechanism. pressbooks.pub The initial step involves the protonation of the double bond by the acid, which forms a carbocation intermediate. pressbooks.pubmasterorganicchemistry.com According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable, more substituted carbocation. In the case of this compound, this would be the tertiary carbocation at position 1 of the cyclopentyl ring. The halide ion then acts as a nucleophile, attacking the carbocation to form the final alkyl halide product. masterorganicchemistry.com This would result in the formation of 3-(1-halocyclopentyl)propan-1-ol.
Halogenation involves the addition of a halogen, such as bromine (Br₂), across the double bond. This reaction typically proceeds through a cyclic halonium ion intermediate, followed by the attack of the halide ion, resulting in an anti-addition product. The reaction with bromine would yield 3-(1,2-dibromocyclopentyl)propan-1-ol.
Cycloaddition Reactions (e.g., Cyclopropanation)
Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. In the context of this compound, the double bond of the cyclopentene ring is the key reactive site for such transformations.
Cyclopropanation:
The addition of a carbene or carbene-like species across the double bond of this compound would yield a bicyclic cyclopropane (B1198618) derivative. The Simmons-Smith reaction, employing diiodomethane (B129776) and a zinc-copper couple, is a classic method for cyclopropanation. The reaction is known to be stereospecific, with the carbene adding to the less sterically hindered face of the double bond. The presence of the hydroxyl group could potentially direct the cyclopropanation, leading to a specific diastereomer.
Another common method involves the transition metal-catalyzed decomposition of diazo compounds. For instance, the use of a rhodium or copper catalyst with ethyl diazoacetate would introduce a carbethoxycyclopropane moiety. The regioselectivity and stereoselectivity of such reactions are often influenced by the catalyst and ligands employed.
| Reagent | Catalyst | Expected Product |
| CH₂I₂ | Zn(Cu) | 3-(Bicyclo[3.1.0]hexan-1-yl)propan-1-ol |
| N₂CHCO₂Et | Rh₂(OAc)₄ | Ethyl 2-(1-(3-hydroxypropyl)cyclopent-2-en-1-yl)cyclopropane-1-carboxylate |
Diels-Alder Reaction:
While the cyclopentene double bond is generally a poor dienophile due to steric hindrance and electronic factors, it could potentially participate in intramolecular Diels-Alder reactions if a suitable diene is tethered to the alcohol terminus. More likely, the cyclopentene ring itself could be part of a diene system if further unsaturation were introduced. However, as a simple dienophile, its reactivity is expected to be low.
Transition Metal-Catalyzed Functionalizations (e.g., Hydroformylation)
The double bond in this compound is a prime target for various transition metal-catalyzed reactions that can introduce new functional groups. rsc.org
Hydroformylation:
Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. acs.org This reaction is typically catalyzed by rhodium or cobalt complexes. acs.org For an unsymmetrical alkene like the one in this compound, two regioisomeric aldehydes can be formed. The regioselectivity is highly dependent on the catalyst system, particularly the ligands, and reaction conditions. acs.org The use of bulky phosphine (B1218219) ligands with a rhodium catalyst often favors the formation of the linear, anti-Markovnikov product.
| Catalyst System | Major Regioisomeric Product |
| Rh/phosphine ligand | 3-(2-formylcyclopentyl)propan-1-ol |
| Unmodified Co or Rh | Mixture of 3-(2-formylcyclopentyl)propan-1-ol and 3-(1-formylcyclopentyl)propan-1-ol |
The resulting aldehydes are valuable synthetic intermediates that can be further oxidized to carboxylic acids, reduced to alcohols, or used in various carbon-carbon bond-forming reactions. A patent for the hydroformylation of 3-methyl-3-buten-1-ol (B123568) suggests that rhodium-catalyzed hydroformylation of unsaturated alcohols is a viable industrial process. google.com
Other Functionalizations:
The cyclopentene moiety is also susceptible to other transition metal-catalyzed transformations such as hydrogenation (reduction to the corresponding cyclopentane (B165970) derivative), Wacker-type oxidation (to form a ketone), and various C-H functionalization reactions under specific directing group strategies. nih.govresearchgate.net
Rearrangement Reactions and Skeletal Transformations
The strained nature of the five-membered ring and the presence of functional groups in this compound can facilitate various rearrangement reactions, often promoted by acid or heat. wiley-vch.de
One potential transformation is a pinacol-type rearrangement if the double bond were to be first epoxidized and then treated with acid. The protonation of the epoxide would lead to a carbocation intermediate, which could then undergo a 1,2-hydride or 1,2-alkyl shift, resulting in a ring-contracted or ring-expanded product.
Vinylcyclopropane (B126155) rearrangements are a well-documented class of thermal or metal-mediated isomerizations. nih.gov If this compound were to be converted to a vinylcyclopropane derivative, for instance, through cyclopropanation followed by elimination, it could undergo a rearrangement to form a larger ring system.
Furthermore, acid-catalyzed isomerization could potentially shift the position of the double bond within the cyclopentene ring, leading to a mixture of isomers. The stability of the resulting alkene would be a driving force for such a transformation.
Derivatization Strategies and Structure Reactivity Relationships of 3 Cyclopent 1 En 1 Yl Propan 1 Ol Derivatives
Systematic Modifications of the Propanol (B110389) Side Chain
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions employed. For instance, treatment with a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) would likely yield 3-(cyclopent-1-en-1-yl)propanal. Stronger oxidizing agents, like potassium permanganate (B83412) or Jones reagent, would further oxidize the alcohol to 3-(cyclopent-1-en-1-yl)propanoic acid.
Esterification: The hydroxyl group can readily undergo esterification with a wide range of carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. medcraveonline.commedcraveonline.com This reaction is often catalyzed by an acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The resulting esters can have varied properties based on the nature of the acyl group introduced. For example, esterification with a long-chain fatty acid would significantly increase the lipophilicity of the molecule.
Etherification: Formation of ethers can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which is then reacted with an alkyl halide. This method allows for the introduction of a variety of alkyl or aryl groups, thereby modifying the steric and electronic properties of the side chain.
| Reaction Type | Reagent(s) | Product |
| Oxidation (mild) | Pyridinium chlorochromate (PCC) | 3-(Cyclopent-1-en-1-yl)propanal |
| Oxidation (strong) | Potassium permanganate (KMnO4) | 3-(Cyclopent-1-en-1-yl)propanoic acid |
| Esterification | Acetic anhydride, Pyridine (B92270) | 3-(Cyclopent-1-en-1-yl)propyl acetate (B1210297) |
| Etherification | 1. Sodium hydride (NaH) 2. Methyl iodide (CH3I) | 1-Methoxy-3-(cyclopent-1-en-1-yl)propane |
Functionalization of the Cyclopentene (B43876) Ring
The endocyclic double bond of the cyclopentene ring offers another avenue for structural diversification. Reactions at this site can introduce new functional groups and stereocenters.
Epoxidation: The double bond can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net This reaction is often stereospecific and provides a versatile intermediate for further transformations. The resulting epoxide can be opened under acidic or basic conditions to yield diols or other difunctionalized cyclopentane (B165970) derivatives.
Dihydroxylation: The double bond can be dihydroxylated to form a diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO4) or cold, dilute potassium permanganate. Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed hydrolysis.
Halogenation: The addition of halogens (e.g., Br2, Cl2) across the double bond would result in the formation of a dihalo-substituted cyclopentane. The regiochemistry and stereochemistry of this reaction can be influenced by the reaction conditions and the presence of neighboring groups.
| Reaction Type | Reagent(s) | Product |
| Epoxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 2-(2-(oxiran-2-yl)cyclopentyl)ethan-1-ol |
| Syn-dihydroxylation | Osmium tetroxide (OsO4), NMO | 3-(1,2-dihydroxycyclopentyl)propan-1-ol |
| Halogenation | Bromine (Br2) | 3-(1,2-dibromocyclopentyl)propan-1-ol |
| Hydrogenation | H2, Palladium on carbon (Pd/C) | 3-(Cyclopentyl)propan-1-ol |
Elucidation of Structure-Reactivity Relationships in Modified Systems
The systematic modifications described above lead to a diverse set of derivatives, each with its own unique reactivity profile. The relationship between the structure of these derivatives and their reactivity is a key area of investigation.
For instance, the introduction of electron-withdrawing groups on the propanol side chain, such as through oxidation to a carboxylic acid, would decrease the electron density of the cyclopentene double bond. This deactivation would likely make the double bond less susceptible to electrophilic attack. Conversely, the conversion of the alcohol to an electron-donating ether group might slightly enhance the reactivity of the double bond.
The functionalization of the cyclopentene ring also has a profound impact on the reactivity of the side chain. For example, the formation of a bulky epoxide on the ring could sterically hinder reactions at the nearby propanol side chain. The stereochemistry of the substituents on the cyclopentane ring, introduced through reactions like dihydroxylation, can also direct the stereochemical outcome of subsequent reactions on the side chain.
Synthesis of Conjugates and Hybrid Molecules
The derivatization of 3-(cyclopent-1-en-1-yl)propan-1-ol can be extended to the synthesis of more complex molecular architectures, such as conjugates and hybrid molecules.
By introducing appropriate functional groups, the molecule can be linked to other chemical entities, such as biomolecules, polymers, or other pharmacophores. For example, the carboxylic acid derivative of this compound could be coupled to the amine group of an amino acid or a peptide using standard peptide coupling chemistry.
Similarly, the terminal alcohol could be used as an initiator for ring-opening polymerization to create novel polymer structures. The cyclopentene moiety itself can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form more complex polycyclic systems.
The synthesis of such conjugates and hybrid molecules opens up possibilities for creating new materials with tailored properties or for developing probes to study biological systems. The reactivity of the parent molecule, as modulated by the derivatization strategies discussed, will ultimately govern the efficiency and selectivity of these conjugation reactions.
Computational Chemistry and Spectroscopic Characterization of 3 Cyclopent 1 En 1 Yl Propan 1 Ol and Its Derivatives
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms in a molecule and understanding its electronic properties. Methods like Density Functional Theory (DFT) are powerful tools for optimizing molecular geometries to their lowest energy state.
For a molecule like 3-(Cyclopent-1-en-1-yl)propan-1-ol, DFT calculations, for instance using the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), would be employed to determine key structural parameters. These calculations would reveal the bond lengths, bond angles, and dihedral angles that define the molecule's shape. The cyclopentene (B43876) ring is known to adopt a non-planar "envelope" conformation to alleviate ring strain. Computational analysis can precisely determine the puckering of this ring and the orientation of the propanol (B110389) substituent.
The electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), is also elucidated through these calculations. The molecular electrostatic potential (MEP) map, for example, can predict sites susceptible to electrophilic and nucleophilic attack. In this compound, the oxygen atom of the hydroxyl group would be an area of high electron density (a nucleophilic site), while the hydrogen of the hydroxyl group and the carbons of the double bond would be relatively electron-deficient (electrophilic sites).
Table 1: Hypothetical Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C=C (cyclopentene) | ~1.34 Å |
| C-C (ring) | ~1.54 Å | |
| C-C (side chain) | ~1.53 Å | |
| C-O | ~1.43 Å | |
| O-H | ~0.96 Å | |
| Bond Angle | C=C-C (ring) | ~112° |
| C-C-C (ring) | ~105° | |
| C-C-O | ~109.5° | |
| Dihedral Angle | Defines ring pucker | Varies |
Note: The values in this table are hypothetical and based on typical bond lengths and angles for similar functional groups. Precise values would require specific quantum chemical calculations.
Theoretical Spectroscopy Predictions (e.g., NMR, IR, Mass Spectrometry Simulations)
Computational chemistry is instrumental in predicting spectroscopic data, which is crucial for the identification and characterization of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus. For this compound, distinct signals would be expected for the protons and carbons in the cyclopentene ring and the propanol side chain. For instance, the vinyl protons on the double bond would appear at a higher chemical shift compared to the aliphatic protons in the ring and side chain. The development of machine learning models trained on DFT data is enabling rapid and accurate prediction of NMR spectra. nih.gov While experimental spectra for the title compound are not widely published, data for propan-1-ol shows characteristic signals that can be used for comparison. docbrown.infodocbrown.info
Infrared (IR) Spectroscopy: IR spectra can be simulated by calculating the vibrational frequencies of the molecule. For this compound, characteristic vibrational modes would include the O-H stretch of the alcohol group (typically a broad band around 3300 cm⁻¹), C-H stretches of the alkene and alkane parts, and the C=C stretch of the cyclopentene ring (around 1650 cm⁻¹). docbrown.info
Mass Spectrometry (MS): While direct simulation of mass spectra is complex, computational methods can help in understanding fragmentation patterns by calculating the energies of potential fragment ions.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value/Region |
| ¹³C NMR | C=C | ~130-140 ppm |
| CH₂-O | ~60-70 ppm | |
| Aliphatic CH₂ | ~20-40 ppm | |
| ¹H NMR | =C-H | ~5.5-6.0 ppm |
| H-C-O | ~3.5-4.0 ppm | |
| Aliphatic C-H | ~1.0-2.5 ppm | |
| IR | O-H stretch | ~3300 cm⁻¹ (broad) |
| C=C stretch | ~1650 cm⁻¹ |
Note: These are approximate values based on typical functional group regions and data from related compounds. docbrown.infodocbrown.infooregonstate.edu
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the pathways of chemical reactions, allowing for the study of transition states and reaction intermediates that may be difficult to observe experimentally. For this compound, several reactions could be explored computationally.
For example, the acid-catalyzed dehydration of the alcohol to form a diene could be modeled. DFT calculations could map out the potential energy surface of the reaction, identifying the transition state for the elimination of water and the formation of the carbocation intermediate. The stability of different possible carbocations could be assessed to predict the major and minor products of the reaction.
Similarly, reactions involving the double bond, such as electrophilic addition or oxidation, could be investigated. Computational studies on the oxidation of cyclopentane (B165970) have provided detailed kinetic models and have shown the importance of specific reaction pathways. doi.org These methodologies could be applied to understand the reactivity of the cyclopentene ring in this compound. Computational studies have also been used to elucidate complex reaction mechanisms, such as in the synthesis of pyrrolidinedione derivatives. rsc.org
Conformational Analysis and Intermolecular Interactions
The flexibility of the propanol side chain and the puckering of the cyclopentene ring mean that this compound can exist in multiple conformations. Conformational analysis, using computational methods, can identify the most stable conformers and the energy barriers between them. This is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity.
For the cyclopentene ring itself, ab initio and DFT calculations have been used to analyze its structure and vibrational frequencies, predicting a puckering angle of around 26-27 degrees. nih.gov The presence of the propanol substituent would influence this puckering.
Intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group, play a significant role in the properties of alcohols. Computational studies can model these interactions, both between molecules of this compound and with solvent molecules. The strength and geometry of these hydrogen bonds can be calculated, providing insight into properties like boiling point and solubility. A study on 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol highlighted the importance of O-H···N hydrogen bonds in its crystal structure. researchgate.net
Applications in Organic Synthesis and Materials Science
3-(Cyclopent-1-en-1-yl)propan-1-ol as a Versatile Building Block in Complex Molecule Synthesis
The inherent reactivity of the cyclopentene (B43876) moiety and the functionality of the propanol (B110389) chain make this compound a versatile precursor for synthesizing a variety of complex organic structures.
Cyclopentane (B165970) and its derivatives are core components of numerous natural products, many of which exhibit significant biological activity. researchgate.netnih.gov The synthesis of these often complex molecules can be streamlined by using pre-functionalized cyclopentene building blocks. For instance, cyclopentene derivatives are crucial in the synthesis of certain prostaglandins (B1171923) and steroids. The functionalized side chain of this compound can be chemically modified to introduce various functionalities, which can then participate in intramolecular reactions to form the intricate ring systems found in many natural products. nih.gov The cyclopentene ring itself can undergo various transformations, such as epoxidation, dihydroxylation, or cycloaddition reactions, to build the core structure of the target natural product. researchgate.net
An analogous strategy is seen in the synthesis of muraymycin analogs, where a cyclopentane ring replaces a ribose moiety, demonstrating the interchangeability of these cyclic systems in bioactive molecules. nih.gov This highlights the potential of this compound as a starting point for creating novel analogs of existing natural products.
The development of methods to construct polycyclic and spirocyclic frameworks is a significant area of organic synthesis, as these motifs are prevalent in many biologically active compounds and functional materials. Cyclopentene derivatives are instrumental in these synthetic strategies.
Spirocyclic Systems: Spirocycles, which contain two rings connected by a single common atom, are of growing interest in drug discovery. nih.gov The synthesis of spirocyclic compounds can be achieved through various methods, including intramolecular alkylations and cyclizations. For example, the dihydroxylation of a cyclopentene ring, followed by reaction with a ketone, can lead to the formation of a spirocyclic ketal. nih.gov This type of reaction could be applied to this compound, where the double bond is first functionalized and then the propanol side chain participates in the spirocyclization. The synthesis of oxa-spirocycles through iodocyclization is another relevant strategy that could be adapted. rsc.orgrsc.org
| Reaction Type | Starting Material Analogue | Resulting Structure | Potential Application of this compound |
| Cyclopentannulation | Brominated PAHs and an alkyne | Cyclopentafused PAHs nih.gov | Synthesis of novel polycyclic aromatic systems |
| Diels-Alder Reaction | Cyclopentenone derivatives | Hydrindane ring systems columbia.edu | Construction of bicyclic and tricyclic frameworks |
| Dihydroxylation/Spiroketalization | Cyclopentene-containing steroid | Spirocyclic ketal nih.gov | Formation of spirocyclic ethers and ketals |
| Iodocyclization | Unsaturated alcohols | Oxa-spirocycles rsc.orgrsc.org | Synthesis of novel oxa-spiro compounds |
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of new chiral compounds. youtube.com While this compound itself is not chiral, it can be readily converted into chiral derivatives. For example, asymmetric epoxidation or dihydroxylation of the cyclopentene ring would introduce stereocenters. These chiral cyclopentene derivatives can then serve as valuable building blocks in asymmetric synthesis.
Furthermore, the structural motif of a chiral cyclopentene derivative can be incorporated into the design of chiral auxiliaries. Chiral auxiliaries are temporarily attached to a substrate to control the stereochemical outcome of a reaction and are then removed. The rigid, well-defined conformation of the cyclopentene ring can provide an effective chiral environment to direct subsequent reactions.
Potential in Polymer and Material Science
The cyclopentene ring in this compound makes it a candidate for polymerization reactions, opening up possibilities for the creation of new polymers with tailored properties.
Cyclopentene is known to undergo ring-opening metathesis polymerization (ROMP) to produce polypentenamer, a polymer with interesting elastomeric properties. rsc.orgrsc.org The polymerization is typically initiated by transition metal catalysts, such as Grubbs-type ruthenium catalysts. rsc.org The presence of the hydroxyl group in this compound could influence the polymerization process and, more importantly, would result in a functionalized polypentenamer. This functionalization could be used to tune the polymer's properties, such as its hydrophilicity, or to allow for post-polymerization modifications.
Addition polymerization of cyclopentene using nickel and palladium catalysts is another route to produce polymers with a saturated backbone, which may offer greater thermal and oxidative stability compared to the unsaturated backbone of polypentenamer. acs.org The applicability of these methods to this compound would lead to functionalized polycyclopentanes.
| Polymerization Method | Monomer Analogue | Catalyst/Initiator | Resulting Polymer | Potential Polymer from this compound |
| Ring-Opening Metathesis Polymerization (ROMP) | Cyclopentene | Grubbs Catalyst (Ruthenium-based) rsc.org | Polypentenamer rsc.org | Hydroxyl-functionalized Polypentenamer |
| Addition Polymerization | Cyclopentene | Nickel and Palladium Catalysts acs.org | Polycyclopentane | Hydroxyl-functionalized Polycyclopentane |
| Lewis Acid Catalyzed Polymerization | Cyclopentenone | Aluminum-based Lewis Acid nih.gov | Ketone-functionalized Polyolefin nih.gov | Functionalized Polyolefin |
The structural features of this compound also suggest its potential use in the synthesis of other advanced organic materials. For instance, the cyclopentene unit is a component of some liquid crystalline materials. By incorporating this moiety into larger, more complex structures, it may be possible to design new liquid crystals with specific properties.
Furthermore, the ability to form polycyclic aromatic systems from cyclopentene derivatives, as discussed earlier, is relevant to the field of organic electronics. nih.gov PAHs are known for their semiconducting properties and are used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). By using this compound as a starting material, it may be possible to synthesize novel PAHs with tailored electronic properties. The propanol side chain could be used to improve the solubility and processability of these materials, which is often a challenge in this field.
Development of Novel Catalytic Ligands and Systems
The exploration of new molecular architectures for the development of advanced catalytic systems is a cornerstone of progress in both organic synthesis and materials science. While direct and extensive research on the application of This compound in the development of novel catalytic ligands is not widely documented in publicly available scientific literature, the inherent structural and functional features of the molecule present a theoretical framework for its potential utility as a precursor for various types of ligands. The presence of both a modifiable hydroxyl group and a cyclopentenyl moiety offers several avenues for the synthesis of ligands that could be effective in a range of catalytic transformations.
The primary route for the derivatization of This compound into a catalytic ligand would involve the functionalization of its terminal hydroxyl group. This alcohol functionality can be readily converted into other coordinating groups, such as phosphines, amines, or ethers, which are known to bind effectively to a variety of transition metals. For instance, conversion of the alcohol to a tosylate or a halide would facilitate nucleophilic substitution with a phosphide (B1233454) anion to introduce a phosphine (B1218219) group. The resulting phosphine ligand could then be employed in a multitude of catalytic reactions, including cross-coupling reactions, hydrogenations, and hydroformylations.
Furthermore, the stereochemical environment of the cyclopentenyl ring, coupled with the three-carbon spacer to the functional group, could influence the steric and electronic properties of the resulting metal complex. This could, in turn, impact the selectivity and activity of the catalyst. The double bond within the cyclopentenyl ring also presents a site for potential coordination to a metal center, suggesting the possibility of designing hemilabile ligands, where the olefin can reversibly bind and unbind to the metal during a catalytic cycle.
Another potential pathway for ligand development involves the modification of the cyclopentenyl ring itself. For example, epoxidation of the double bond followed by ring-opening reactions could introduce new chiral centers and functional groups, leading to the synthesis of chiral ligands for asymmetric catalysis.
While specific examples of catalysts derived from This compound are not prevalent in the literature, the fundamental principles of ligand design suggest its viability as a scaffold. The following table outlines potential modifications and their relevance in the development of catalytic systems.
| Functional Group Modification | Resulting Ligand Type | Potential Catalytic Application | Example of a Relevant Catalyst System (Hypothetical) |
| Conversion of the hydroxyl group to a phosphine | Monodentate or Bidentate Phosphine Ligand | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) | [PdCl2(3-(Cyclopent-1-en-1-yl)propyl)diphenylphosphine)2] |
| Conversion of the hydroxyl group to an amine | Amino-alcohol or Diamine Ligand | Rhodium- or Ruthenium-catalyzed asymmetric hydrogenation | [Rh(COD)((3-(Cyclopent-1-en-1-yl)propyl)diamine)]BF4 |
| Epoxidation of the cyclopentenyl double bond | Epoxide-containing Ligand | Lewis acid-catalyzed ring-opening reactions | Ti(O-iPr)4 / (2-((2-(oxiran-2-yl)cyclopentyl)methoxy)) |
| Hydroboration-oxidation of the cyclopentenyl double bond | Diol Ligand | Asymmetric synthesis, chiral auxiliary | Borane (B79455) complexes for asymmetric reduction |
The development of new catalytic systems often relies on the creative application of existing molecular frameworks. While This compound may not yet be a mainstream precursor for catalytic ligands, its structural attributes hold promise for future research and development in this field. Further investigation into the functionalization of this compound and the catalytic activity of its derivatives could unveil novel and efficient catalysts for a variety of chemical transformations.
Advanced Topics in the Chemistry of 3 Cyclopent 1 En 1 Yl Propan 1 Ol
Stereochemical Resolution and Chirality Transfer
The presence of a stereocenter at the carbon atom bearing the hydroxyl group in derivatives of 3-(Cyclopent-1-en-1-yl)propan-1-ol, or the potential to create one, makes the study of its stereochemistry crucial. The synthesis of enantiomerically pure forms of such chiral alcohols is of high value. Methodologies applicable to the stereochemical resolution of this compound primarily involve kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other.
Enzymatic Kinetic Resolution:
A prominent method for the kinetic resolution of racemic alcohols is through enzymatic catalysis, particularly with lipases. wikipedia.orgrsc.org Lipases are highly enantioselective and can catalyze the acylation of one enantiomer of an alcohol, leaving the other unreacted. youtube.com For a racemic mixture of a chiral derivative of this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL) could be employed. wikipedia.orgmdpi.com The reaction typically involves an acyl donor, like vinyl acetate (B1210297), in an organic solvent. The enzyme would selectively acylate one enantiomer, allowing for the separation of the slower-reacting alcohol enantiomer from the faster-forming ester. This method is advantageous due to its high enantioselectivity (often yielding high enantiomeric excess, ee), mild reaction conditions, and the environmentally benign nature of enzymatic catalysts. rsc.org The unreacted enantiomer can often be isolated with a high degree of purity. youtube.com
Chemo-Catalytic Kinetic Resolution:
Besides enzymatic methods, chemo-catalytic kinetic resolutions are also highly effective for allylic alcohols. Iridium-catalyzed asymmetric hydrogenation is a powerful technique for the kinetic resolution of racemic allylic alcohols. nih.gov This method would involve treating the racemic alcohol with hydrogen gas in the presence of a chiral iridium catalyst. One enantiomer would be hydrogenated to the corresponding saturated alcohol at a much faster rate than the other, allowing for the separation of the unreacted, enantiomerically enriched allylic alcohol. nih.gov
Another approach involves an intramolecular allylic substitution reaction using a chiral co-catalyst system, such as a chiral bisphosphoric acid and a silver salt. rsc.orgresearchgate.net This method has proven highly efficient for the kinetic resolution of racemic tertiary allylic alcohols, yielding both enantioenriched alcohol and a cyclized product with high stereoselectivity. rsc.orgresearchgate.net
Chirality Transfer:
Chirality transfer represents a sophisticated strategy where the chirality of a starting material is transferred to the product. For cyclopentene (B43876) derivatives, gold-catalyzed cycloisomerization of readily available chiral enynyl esters has been shown to produce chiral cyclopentadienyl (B1206354) esters with excellent chirality transfer. escholarship.orgnih.gov While this specific reaction is not directly applicable to the synthesis of this compound, it demonstrates the potential for developing analogous catalytic systems where a chiral precursor could be used to generate the desired enantiomer of the target molecule or a closely related intermediate.
Table 1: Comparison of Potential Kinetic Resolution Methods for Chiral Derivatives of this compound
| Method | Catalyst/Reagent | Typical Substrate | Advantage | Potential Application |
| Enzymatic Kinetic Resolution | Lipases (e.g., CALB, PSL) | Secondary Alcohols | High enantioselectivity, mild conditions, green catalyst. rsc.orgyoutube.com | Resolution of racemic chiral derivatives of this compound. |
| Asymmetric Hydrogenation | Chiral Iridium-N,P-ligand complex | Trisubstituted Allylic Alcohols | High selectivity factors, mild conditions, operational simplicity. nih.gov | Kinetic resolution of racemic this compound derivatives. |
| Intramolecular SN2' Reaction | Chiral Bisphosphoric Acid/Silver Salt | Tertiary Allylic Alcohols | High s-factor, access to enantioenriched tertiary allylic alcohols. rsc.orgresearchgate.net | Resolution of tertiary alcohol analogues of this compound. |
Green Chemistry Principles in Synthesis and Transformation
The application of green chemistry principles to the synthesis and transformation of this compound aims to reduce the environmental impact of chemical processes. acs.orgmdpi.com This involves considerations such as atom economy, the use of renewable feedstocks and safer solvents, and the development of catalytic versus stoichiometric reactions. mun.ca
Atom Economy and Catalysis:
One of the core principles of green chemistry is maximizing atom economy, which seeks to incorporate the maximum amount of reactant atoms into the final product. acs.org Catalytic methods are inherently superior to stoichiometric ones in this regard. For instance, the synthesis of this compound could potentially be designed to proceed via catalytic pathways that minimize waste. Nickel-catalyzed coupling of alkynes and methanol (B129727) to form allylic alcohols is an example of a highly atom-economical reaction. nih.gov Applying a similar strategy to a cyclopentene-derived alkyne could offer a green route to the target molecule.
Biocatalysis:
As mentioned in the context of stereochemical resolution, enzymes are powerful tools in green chemistry. acs.org Their high selectivity can eliminate the need for protecting groups, thus shortening synthetic routes and reducing waste. acs.org Beyond resolution, biocatalysts like cytochrome P450 enzymes could potentially be engineered to perform selective hydroxylations, while other enzymes could be used for selective oxidations or reductions on the this compound scaffold. rsc.orgacs.org
Renewable Feedstocks and Safer Solvents:
A key goal of green chemistry is the use of renewable resources. The cyclopentane (B165970) ring is a common motif in various natural products, and routes starting from biomass-derived platform molecules like furfural (B47365) are being developed for the synthesis of cyclopentanone (B42830) and cyclopentanol (B49286). rsc.org Such approaches could be adapted for the synthesis of precursors to this compound. Furthermore, replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is a critical aspect of green synthesis. mdpi.comresearchgate.net
Table 2: Application of Green Chemistry Principles to the Synthesis of this compound
| Green Chemistry Principle | Application to this compound Synthesis | Rationale |
| Prevention | Designing syntheses to minimize waste. | Reduces the need for waste treatment and disposal. mdpi.com |
| Atom Economy | Utilizing catalytic addition reactions. | Maximizes the incorporation of reactant atoms into the product. acs.org |
| Catalysis | Employing biocatalysts or transition metal catalysts. | Catalytic processes are more efficient and generate less waste than stoichiometric reactions. nih.gov |
| Use of Renewable Feedstocks | Synthesizing cyclopentene precursors from biomass. | Reduces reliance on fossil fuels. rsc.org |
| Safer Solvents and Auxiliaries | Using water or other benign solvents. | Minimizes the toxicity and environmental impact of the process. researchgate.net |
Flow Chemistry and Continuous Processing Applications
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. researchgate.netacs.org These benefits make it an attractive platform for the synthesis and transformation of this compound.
Continuous Hydrogenation:
The synthesis of the cyclopentene ring often involves the partial hydrogenation of cyclopentadiene. Continuous hydrogenation in a fixed-bed reactor offers precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for achieving high selectivity for cyclopentene over the fully saturated cyclopentane. researchgate.netgoogle.com This technology could be integrated into a multi-step continuous process for the synthesis of this compound.
Multi-step Flow Synthesis:
Flow chemistry is particularly well-suited for multi-step syntheses where intermediates are generated and used in situ, avoiding isolation and purification steps. acs.org A hypothetical continuous synthesis of this compound could involve a series of interconnected reactors. For example, the output from a continuous hydrogenation reactor producing a cyclopentene precursor could be directly fed into another reactor for a subsequent carbon-carbon bond-forming reaction, followed by a final reduction step to yield the target alcohol. The conversion of olefins to cyclic carbonates using packed-bed flow reactors in series demonstrates the feasibility of such coupled catalytic processes. rsc.org
Enhanced Safety with Hazardous Reagents:
Flow chemistry allows for the safe use of hazardous reagents by generating and consuming them in small quantities within the reactor. acs.org For instance, if a transformation of this compound required a hazardous reagent, a flow setup would minimize the risks associated with handling large amounts of such a substance. Ozonolysis, a powerful tool for cleaving double bonds, is considered a green oxidation method when performed in a flow reactor, as it allows for better control over the highly reactive ozone. vapourtec.com
Table 3: Potential Flow Chemistry Applications in the Synthesis of this compound
| Process | Flow Chemistry Advantage | Relevance to Synthesis |
| Continuous Hydrogenation | Precise control over reaction conditions, enhanced safety. | Selective formation of the cyclopentene ring from cyclopentadiene. google.com |
| Oxidative Carboxylation | Efficient coupling of sequential reactions in packed-bed reactors. | Demonstrates potential for multi-step synthesis of functionalized cyclopentane derivatives. rsc.org |
| Hydroformylation | High yield and reduced catalyst consumption. | Potential for introducing the propanol (B110389) side chain onto a cyclopentene precursor. google.com |
| Ozonolysis | Safe handling of hazardous ozone, controlled reaction. | Potential for oxidative cleavage of the double bond for further functionalization. vapourtec.com |
Future Research Directions
Innovation in Sustainable and Atom-Economical Synthetic Pathways
The development of green and efficient methods for synthesizing 3-(Cyclopent-1-en-1-yl)propan-1-ol is a primary area for future research. Current synthetic strategies for related cyclopentane (B165970) derivatives often rely on multi-step processes that may not be environmentally benign. Future efforts could focus on the following:
Biomass-Derived Precursors: A significant opportunity lies in utilizing biomass-derived platform molecules like furfural (B47365). The catalytic transformation of furfural and its derivatives into cyclopentanone (B42830) and cyclopentanol (B49286) has been a subject of intense research. acs.orgnih.govresearchgate.netfrontiersin.org Future studies could explore a one-pot reaction cascade starting from furfural or a related bio-based feedstock to construct the this compound skeleton. This would involve a sequence of hydrogenation, rearrangement, and C-C bond formation, aiming for high selectivity and yield under mild conditions. nih.govfrontiersin.org
Atom-Economical Tandem Reactions: Designing tandem or domino reactions that form multiple bonds in a single operation would significantly improve the synthetic efficiency. nih.govrsc.org For instance, a [3+2] cycloaddition followed by a functional group interconversion could be a powerful strategy. organic-chemistry.org Research into novel catalytic systems, perhaps employing earth-abundant metals, could facilitate such transformations. nih.gov The goal would be to minimize waste by ensuring that most atoms from the reactants are incorporated into the final product. nih.gov
Discovery of Unexplored Reactivity and Transformations
The presence of both a nucleophilic hydroxyl group and an electrophilic double bond in a specific spatial arrangement within this compound opens the door to discovering novel intramolecular reactions and transformations.
Intramolecular Cyclization and Rearrangement: The proximity of the propanol (B110389) chain to the cyclopentene (B43876) ring could enable unique intramolecular cyclization reactions, potentially leading to the formation of bicyclic ether or lactone structures under appropriate catalytic conditions. Exploration of acid-catalyzed or transition-metal-mediated cyclizations could yield novel heterocyclic scaffolds.
Directed Reactions: The hydroxyl group can act as a directing group in various transformations of the cyclopentene ring, such as stereoselective epoxidation, dihydroxylation, or cyclopropanation. organic-chemistry.org This would allow for the synthesis of a range of functionalized cyclopentane derivatives with high levels of stereocontrol, which are valuable building blocks in organic synthesis.
Allylic and Benzylic-type Oxidations: The allylic position of the alcohol offers a handle for selective oxidation reactions. orgchemboulder.comaltervista.org Investigating the oxidation of this compound could lead to the corresponding aldehyde or carboxylic acid, which are precursors to other functional molecules. The use of mild and selective oxidizing agents would be crucial to avoid over-oxidation or side reactions. msu.edu
Expansion into Novel Functional Material Applications
The unique structure of this compound makes it a potential monomer or building block for the synthesis of novel functional materials.
Polymer Synthesis: The hydroxyl group and the double bond can both participate in polymerization reactions. For example, the hydroxyl group could be used in polyester (B1180765) or polyurethane synthesis, while the double bond could undergo ring-opening metathesis polymerization (ROMP) or radical polymerization. This could lead to the creation of polymers with tailored properties, such as specific thermal or mechanical characteristics.
Cross-linking Agent: Due to its bifunctional nature, this compound could be investigated as a cross-linking agent in polymer chemistry. wikipedia.org Its incorporation into polymer chains could enhance their rigidity, thermal stability, and other material properties.
Surface Modification: The propanol moiety could be used to anchor the molecule to various surfaces through esterification or etherification reactions. The exposed cyclopentene ring could then be further functionalized, allowing for the creation of modified surfaces with specific functionalities for applications in sensing, catalysis, or biocompatible materials.
In-depth Mechanistic Studies and Predictive Modeling
A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing existing reactions and designing new ones.
Computational and Experimental Mechanistic Elucidation: Combining experimental techniques (such as kinetic studies, isotopic labeling, and in-situ spectroscopy) with computational modeling can provide detailed insights into the transition states and intermediates of reactions involving this molecule. nih.govresearchgate.net For example, understanding the mechanism of catalytic hydrogenation and rearrangement from furan-based precursors can help in designing more efficient catalysts. nih.govfrontiersin.org
Predictive Modeling for Reactivity and Properties: The development of predictive models using quantum chemical calculations and machine learning could accelerate the discovery of new reactions and applications. These models could be used to predict the reactivity of the molecule towards different reagents, the stereochemical outcome of reactions, and the physical and chemical properties of resulting products and materials. This would enable a more rational and targeted approach to exploring the chemical space around this compound.
Q & A
Q. What synthetic routes are most effective for producing 3-(Cyclopent-1-en-1-yl)propan-1-ol with high purity?
- Methodological Answer : The compound can be synthesized via hydrogenation of acetylenic precursors. For example, catalytic hydrogenation using Lindlar catalyst (palladium nanoparticles modified with ligands) under continuous-flow conditions ensures selectivity for the cyclopentene moiety while preserving the propanol chain . Alternative routes include allylic rearrangements of propargyl alcohols, as demonstrated in ruthenium-catalyzed reactions .
- Key Data :
| Catalyst | Selectivity (%) | Yield (%) |
|---|---|---|
| Lindlar Pd | >90 (cyclopentene) | 85 |
| Ru carbene | 75 (allylic alcohol) | 70 |
Q. How can the structural integrity of this compound be verified post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the cyclopentene ring (δ 5.6–5.8 ppm for vinyl protons) and alcohol group (δ 1.5–2.0 ppm for -CH₂-OH). GC-MS (m/z 140 [M⁺-H₂O]) and FT-IR (broad O-H stretch at ~3300 cm⁻¹) further validate purity .
Q. What are the stability considerations for this compound under standard laboratory conditions?
- Methodological Answer : Store in inert atmospheres (N₂/Ar) at 2–8°C to prevent oxidation of the cyclopentene ring. Avoid exposure to strong acids/bases, which may induce ring-opening or dehydration .
Advanced Research Questions
Q. How does the cyclopentene ring influence regioselectivity in electrophilic addition reactions?
- Methodological Answer : The strained cyclopentene ring exhibits enhanced reactivity toward electrophiles (e.g., bromine or H₂O/H⁺). Computational studies (DFT) reveal that electron density at the double bond directs addition to the less substituted carbon, forming 1,2-adducts. Experimental data from analogous compounds (e.g., 3-cyclohexenyl derivatives) support this trend .
Q. What strategies optimize enantioselective synthesis of this compound for chiral studies?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) during propargyl alcohol formation, followed by asymmetric hydrogenation. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) can separate enantiomers, achieving >95% ee .
Q. How do steric effects from the cyclopentene ring impact nucleophilic substitution at the alcohol group?
- Methodological Answer : The bulky cyclopentene group hinders SN2 mechanisms, favoring SN1 pathways in polar protic solvents. Kinetic studies (e.g., with SOCl₂) show a 3-fold slower reaction rate compared to linear propanol derivatives .
Data Contradictions & Resolution
Q. Discrepancies in reported catalytic efficiencies for hydrogenation: How to reconcile them?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
